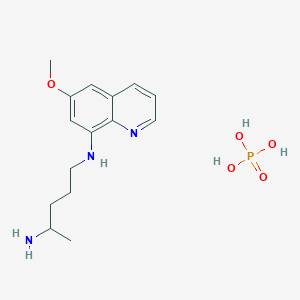

Quinocide phosphoric acid

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64992-36-5 |

|---|---|

Molecular Formula |

C15H24N3O5P |

Molecular Weight |

357.34 g/mol |

IUPAC Name |

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C15H21N3O.H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

IRHHRTPJHMOYBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Quinocide Phosphoric Acid and Analogs

Strategies for the Synthesis of Quinocide (B12181) and its Phosphoric Acid Salt

The synthesis of Quinocide and its corresponding phosphoric acid salt involves multi-step chemical processes, focusing on the construction of the core quinoline (B57606) structure and the subsequent introduction of the diamine side chain.

The preparation of Quinocide phosphoric acid is typically achieved in two main stages: first, the synthesis of the free base, Quinocide, followed by a salt formation reaction with phosphoric acid. The direct synthesis of the salt in a single pot is less common.

The final step involves a standard acid-base reaction where the synthesized Quinocide free base, N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine, is treated with phosphoric acid (H₃PO₄). The basic nitrogen atoms on the pentane (B18724) side chain are protonated by the phosphoric acid, forming the stable phosphate (B84403) salt. The stoichiometry of the reaction can be controlled to yield mono- or di-phosphate salts, depending on the desired physicochemical properties of the final compound. This salt formation step is crucial for improving the stability and solubility of the compound.

The core of Quinocide is the N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine backbone. A representative synthesis for this structure begins with 6-methoxy-8-aminoquinoline. This starting material is reacted with a suitable pentane derivative to introduce the side chain.

Application of Chiral Phosphoric Acid Catalysis in Related Quinoline Chemistry

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts in asymmetric synthesis, particularly for reactions involving nitrogen-containing heterocycles like quinolines. Their ability to act as Brønsted acids and to create a well-defined chiral environment enables high levels of stereocontrol in various transformations.

The asymmetric transfer hydrogenation of quinolines to produce chiral tetrahydroquinolines is a key transformation, as the resulting products are core structures in many bioactive molecules. nih.gov Chiral phosphoric acids are highly effective catalysts for this reaction, typically using a Hantzsch ester as the hydrogen source. acs.orgresearchgate.net

The reaction mechanism involves the protonation of the quinoline nitrogen by the CPA, forming a quinolinium ion pair. The chiral environment of the phosphate anion then directs the hydride transfer from the Hantzsch ester to one face of the quinolinium ion, leading to the formation of one enantiomer of the tetrahydroquinoline in excess. nih.gov

Research has demonstrated high yields and excellent enantioselectivities (ee) for a variety of 2-substituted quinolines. For instance, studies have shown that both 2-alkyl and 2-aryl substituted quinolines can be hydrogenated with high efficiency. dicp.ac.cn A dynamic kinetic resolution-based asymmetric transfer hydrogenation has also been developed for racemic 2-substituted quinolines, yielding chiral tetrahydroquinolines with multiple stereocenters in high diastereomeric and enantiomeric excess. nih.govacs.org

| Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Phenylquinoline | Chiral Phosphoric Acid / Hantzsch Ester | High | Up to 99% | researchgate.net |

| 2-Methylquinoline | (S,S)-Ru-catalyst / H₂ | >99% | 94% | dicp.ac.cn |

| 2-Alkenyl quinolines | PS-Anth (recyclable CPA) / Hantzsch Ester | Good to Excellent | High | acs.orgnih.gov |

| Racemic 2-(1-hydroxyethyl)quinoline | CPA / Hantzsch Ester (DKR) | Excellent | >90% | nih.govacs.org |

A significant advancement in the application of chiral phosphoric acids is the development of recyclable, heterogeneous catalysts. rsc.org These catalysts are typically immobilized on solid supports like polystyrene, which minimizes the cost and environmental impact of the catalytic process. nih.govchemrxiv.org

Several strategies have been devised for the immobilization of CPAs. One approach involves synthesizing BINOL-derived phosphoric acids with functional groups that can be covalently attached to a polymer support. For example, polystyrene-supported catalysts bearing 9-anthryl substituents (PS-Anth) have been developed. nih.gov These heterogeneous catalysts have shown high performance and stability, allowing for easy recovery and reuse over multiple reaction cycles without significant loss of activity or enantioselectivity. rsc.orgnih.gov Reports describe concise synthetic routes, some as short as nine steps from commercially available BINOL, to access these robust, recyclable catalysts. nih.gov

These recyclable catalysts have been successfully applied in various reactions, including transfer hydrogenations and Friedländer condensations, under both batch and continuous flow conditions. acs.orgacs.org

The integration of immobilized chiral phosphoric acid catalysts with continuous flow technology represents a major step towards efficient and scalable organic synthesis. nih.gov Continuous flow reactors, such as packed-bed reactors, offer superior control over reaction parameters, enhanced safety, and higher productivity compared to traditional batch processes. acs.orgnih.gov

In a typical setup, a solution of the substrate (e.g., a 2-substituted quinoline) and a hydrogen source (e.g., Hantzsch ester) is continuously pumped through a column packed with the immobilized CPA catalyst. acs.org This methodology has been successfully applied to the asymmetric transfer hydrogenation of 2-alkenyl quinolines to synthesize intermediates for Hancock alkaloids. acs.orgnih.gov The flow system demonstrated high robustness, operating for extended periods (e.g., up to 48 hours) with very low catalyst loading and achieving high turnover numbers (TON). acs.orgnih.gov

Telescoped continuous flow processes, where multiple reaction steps are connected in sequence without intermediate purification, have also been developed. nih.gov For instance, an asymmetric allylboration catalyzed by a polymer-supported CPA was followed by an in-line epoxidation to produce valuable chiral building blocks. nih.gov This approach simplifies the manufacturing process and significantly reduces waste. nih.gov

| Reaction | Process Type | Catalyst | Reaction Time/Residence Time | Productivity/Turnover | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinoline | Batch | PS-Anth | Several hours | - | acs.orgnih.gov |

| Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinoline | Continuous Flow | PS-Anth | Minutes | TON >500, stable for 48h | acs.orgnih.gov |

| Enantioselective Addition of Thiols to Imines | Continuous Flow | PS-TRIP | ~20 min residence time | 6.5 g h⁻¹ g_resin⁻¹, decagram scale | nih.gov |

| Asymmetric Allylboration | Continuous Flow | PS-TRIP | ~10 min residence time | Stable for at least 7h | nih.gov |

Derivatization and Structural Modification of Quinocide and Quinoline Frameworks

The modification of the quinocide and related quinoline structures is a key area of research aimed at developing new compounds with specific properties. These modifications often involve the synthesis of novel derivatives by introducing different functional groups or altering the core structure.

Synthesis of Novel Aminoquinoline Derivatives

The synthesis of novel 4-aminoquinoline (B48711) derivatives is a significant focus within medicinal chemistry due to the therapeutic potential of this class of compounds. frontiersin.org A common and direct method for preparing these derivatives involves the nucleophilic aromatic substitution reaction between a 4-chloroquinoline (B167314) and an appropriate amine substrate. frontiersin.org This fundamental reaction can be carried out using conventional heating, or more advanced techniques like microwave and ultrasound irradiation to facilitate the coupling. frontiersin.org

Researchers have explored various synthetic routes to create a diverse library of 4-aminoquinoline analogs. One approach involves the reaction of 4,7-dichloroquinoline (B193633) with an excess of a diamine, such as ethane-1,2-diamine, under controlled temperature conditions. nih.gov For instance, the synthesis of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has been successfully achieved. nih.gov Another strategy employs the reaction of 7-substituted-4-chloro-quinolines with mono or dialkyl amines. nih.gov The synthesis of bisquinoline compounds can also be achieved by reacting an excess of a 7-substituted-4-chloro-quinoline with an alkyl diamine at elevated temperatures. nih.gov

Furthermore, novel 4-aminoquinoline-piperidine conjugates have been synthesized and evaluated for their biological activity. nih.gov These syntheses can involve the preparation of both amino- and (aminomethyl)quinolines functionalized with various piperidine-containing side chains. nih.gov The development of these new chemical entities is crucial for overcoming challenges such as drug resistance observed with older compounds like chloroquine. plos.org

Table 1: Examples of Synthesized 4-Aminoquinoline Derivatives

| Compound Name | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4,7-dichloroquinoline, N,N-dimethyl-ethane-1,2-diamine | Nucleophilic aromatic substitution | nih.gov |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | 4-chloro-7-fluoroquinoline, Butylamine | Nucleophilic aromatic substitution | nih.gov |

| N1-(2-aminoethyl)-N2-(7-chloroquinol-4-yl)ethane-1,2-diamine (MAQ) | 4,7-dichloroquinoline, Diethylenetriamine | Nucleophilic aromatic substitution | plos.org |

| N1-(7-chloroquinol-4-yl)-N2-{2-[(7-chloroquinol-4-il)amino]ethyl}ethane-1,2-diamine (BAQ) | 4,7-dichloroquinoline, Diethylenetriamine | Nucleophilic aromatic substitution | plos.org |

| 4-aminoquinoline-piperidine conjugates | Functionalized quinolines, Piperidine derivatives | Various coupling reactions | nih.gov |

Exploration of Quinoxaline-Phosphonic Acid Derivatives

The synthesis of quinoxaline (B1680401) derivatives has been a subject of intense study due to their diverse applications. researchgate.net A notable development in this area is the synthesis of quinoxalines bearing a phosphonate (B1237965) group. researchgate.net One efficient method for synthesizing quinoxaline derivatives involves an organocatalytic approach, reacting 1,2-diamines with 1,2-dicarbonyl compounds. rsc.org For example, nitrilotris(methylenephosphonic acid) has been used as an effective organocatalyst, yielding quinoxaline products in high yields and short reaction times. rsc.org

Another synthetic strategy involves the use of α-halo-ketones, such as phenacyl bromides, which can undergo oxidative cyclization with o-phenylenediamines to form quinoxalines. rsc.org This reaction can be performed in water at elevated temperatures. rsc.org Furthermore, a catalyst-free protocol for synthesizing quinoxaline derivatives from o-phenylenediamine (B120857) and phenacyl bromide in ethanol (B145695) has been reported. rsc.org

Multi-component reactions (MCRs) have also emerged as a powerful tool for the synthesis of complex quinoxaline derivatives. researchgate.net For instance, an isocyanide-based three-component synthesis has been developed to produce 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives. researchgate.net Additionally, the synthesis of 4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehydes has been achieved through a Suzuki-Miyaura cross-coupling reaction of 4-chloropyrroloquinoxalines with 4-formylphenylboronic acid. tandfonline.com

Industrial Production and Purification Methodologies of the Phosphoric Acid Component

Phosphoric acid (H₃PO₄) is a crucial industrial chemical produced primarily through two main routes: the thermal process and the wet process. valcogroup-valves.comepa.gov The choice of method depends on the desired purity of the final product.

Thermal Process for High-Purity Phosphoric Acid Synthesis

The thermal process, also known as the dry or electric furnace process, is employed to produce high-purity, food-grade phosphoric acid. valcogroup-valves.comwikipedia.orgcenterstarchem.com This method involves the reduction of phosphate ore with coke in an electric arc furnace to produce elemental phosphorus. wikipedia.org Silica is added to the furnace to form a calcium silicate (B1173343) slag. The elemental phosphorus is then distilled from the furnace and burned with air to form phosphorus pentoxide (P₂O₅), which is subsequently dissolved in water to yield highly pure phosphoric acid. wikipedia.org

The thermal process typically produces phosphoric acid with a high concentration of P₂O₅ (around 85%) and low levels of impurities. wikipedia.org While this method yields a very pure product suitable for the food, pharmaceutical, and electronics industries, it is more expensive and energy-intensive compared to the wet process. centerstarchem.comgoogle.com

Table 2: Comparison of Phosphoric Acid Production Processes

| Feature | Thermal Process | Wet Process |

|---|---|---|

| Primary Raw Materials | Phosphate ore, Coke, Silica, Air, Water | Phosphate rock, Sulfuric acid |

| Key Intermediate | Elemental phosphorus, Phosphorus pentoxide | - |

| Product Purity | High | Lower, contains impurities |

| Typical P₂O₅ Concentration | ~85% | 23–33% (initial), 54–62% (concentrated) |

| Energy Consumption | High | Lower |

| Cost | High | Lower |

| Primary Applications | Food, pharmaceuticals, electronics | Fertilizers |

Wet Process for Phosphoric Acid Production and Associated Impurity Management

The wet process is the most common and cost-effective method for producing phosphoric acid, particularly for fertilizer manufacturing. valcogroup-valves.comcenterstarchem.com This process involves the reaction of a phosphate-containing mineral, such as calcium hydroxyapatite (B223615) or fluorapatite, with sulfuric acid. wikipedia.org The reaction produces phosphoric acid and calcium sulfate (B86663) (gypsum) as a byproduct, which is removed as phosphogypsum. valcogroup-valves.comwikipedia.org

The resulting phosphoric acid solution typically has a P₂O₅ concentration of 23–33% (32–46% H₃PO₄). wikipedia.org This can be concentrated to produce commercial- or merchant-grade phosphoric acid with a P₂O₅ concentration of about 54–62% (75–85% H₃PO₄). wikipedia.org

A significant challenge in the wet process is the presence of numerous impurities in the phosphate rock, which are solubilized during acidulation and contaminate the product acid. google.com These impurities can include metals like iron, aluminum, magnesium, cadmium, and uranium, as well as fluoride (B91410) and sulfate ions. google.comwalshmedicalmedia.commdpi.com Effective impurity management is crucial. One method involves the ammoniation of the wet process acid to precipitate metal ion impurities, including complex salts containing magnesium, aluminum, and fluorine. google.com

Advanced Purification Techniques (e.g., Liquid-Liquid Extraction, Nanofiltration)

To produce higher purity phosphoric acid from the wet process, various advanced purification techniques are employed.

Liquid-Liquid Extraction: This solvent extraction method is a well-established technique for purifying wet-process phosphoric acid. longdom.orgscispace.com It involves using an organic solvent that is immiscible with water to selectively extract either the phosphoric acid or the impurities. semanticscholar.orggoogleapis.com Common solvents include alcohols (like n-octanol, butanol, and isoamyl alcohol), ketones (such as methyl isobutyl ketone), and organophosphates (like tributyl phosphate). wikipedia.orgsemanticscholar.orggoogleapis.com The efficiency of the extraction depends on factors such as the choice of solvent, organic/aqueous phase ratio, temperature, and contact time. semanticscholar.org For example, a mixture of tri-n-butyl phosphate (TBP) and isopropyl ether (IPE) is used in some commercial processes. walshmedicalmedia.commdpi.com

Nanofiltration: Nanofiltration is an emerging membrane-based technology for purifying phosphoric acid. walshmedicalmedia.comwalshmedicalmedia.com This process uses membranes that can reject larger ionic species like metal cations (e.g., Cd, As, Al, Fe, Th, U) while allowing the smaller, neutral phosphoric acid molecules to pass through. walshmedicalmedia.comcloudfront.net Nanofiltration can be effective for solutions with phosphoric acid concentrations up to 8 M. researchgate.net Pre-treatment of the acid to remove substances like sulfates and fluorides can enhance the efficiency of nanofiltration, enabling the production of food-grade phosphoric acid. walshmedicalmedia.comwalshmedicalmedia.com Vibratory Shear Enhanced Processing (VSEP) is an advanced form of nanofiltration that can handle feeds with high suspended solids. cloudfront.net

Table 3: Performance of Advanced Purification Techniques for Phosphoric Acid

| Technique | Key Principle | Impurities Removed | Reported Removal Efficiency | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Differential solubility of H₃PO₄ and impurities in two immiscible liquid phases. | Metal ions (Fe, Mn, Cu, Cd, Zn), Fluoride. | Up to 99.99% for some metals. | semanticscholar.org |

| Nanofiltration | Size and charge-based separation using a semi-permeable membrane. | Cd, As, Al, Fe, Rare Earth Elements, Th, U. | Cd: 94.47%, As: 82.35%, Al: 99.40%, Fe: 99.64%. | walshmedicalmedia.comwalshmedicalmedia.com |

| VSEP Nanofiltration | Nanofiltration enhanced with vibratory shear to reduce fouling. | Thorium, Uranium, and other cations. | Rejects majority of cations. | cloudfront.net |

Mechanistic Investigations of Biological Activity Pertaining to Quinocide and Its Core Moieties

Biochemical Roles of Quinocide (B12181) in Proteomics Research Contexts

Quinocide and its salt, quinocide phosphoric acid, are recognized as biochemical agents utilized in the field of proteomics research. medkoo.commedkoo.com Proteomics is the large-scale investigation of proteins, aiming to understand their structure, function, and interactions within a biological system at a specific point in time. scitechnol.com This field is crucial for biomarker discovery, identifying drug targets, and understanding the molecular basis of disease by comparing protein expression profiles between healthy and diseased states. brieflands.com

The application of proteomics can provide insights into the mechanism of action of various compounds. For instance, proteomics can be employed to identify parasite proteins, such as those expressed by the latent hypnozoite stages of malaria, which could be targets for therapeutic intervention. mesamalaria.org Given that quinocide is an 8-aminoquinoline (B160924), a class of compounds historically used as antimalarials, proteomics offers a powerful tool to investigate its molecular interactions and effects on target organisms. mesamalaria.orgresearchgate.net The study of how quinocide affects the proteome of cells or organisms can help elucidate its biological functions and identify previously uncharacterized protein interactions. nih.gov

Antimicrobial Mechanisms of Phosphoric Acid and the Quinolone Class

The chemical structure of this compound incorporates both a quinoline (B57606) core and a phosphoric acid component, each contributing to distinct antimicrobial activities.

Protonation-Dependent Antimicrobial Effects of Phosphoric Acid

Phosphoric acid exhibits significant antimicrobial properties, which have been demonstrated against a range of microorganisms, including bacteria and fungi. nih.govnih.govabstractarchives.com The primary mechanism of its antimicrobial action is not fully elucidated but is thought to involve the protonation of the environment. nih.gov By increasing the concentration of hydrogen ions, phosphoric acid creates a highly acidic (low pH) condition that is detrimental to the survival of many microorganisms. nih.govquora.com This acidic environment can disrupt essential cellular functions and structures.

The protonated state of an agent is a key factor in its antibacterial efficacy. mdpi.comresearchgate.net The electrostatic interaction between the protonated, positively charged molecules and the negatively charged components of the bacterial cell membrane can lead to membrane disruption and cell death. mdpi.comresearchgate.net

In a comparative study, 37% phosphoric acid demonstrated a potent antimicrobial effect, often superior to other commonly used agents against various endodontic pathogens. nih.govscielo.br

Table 1: In Vitro Antimicrobial Activity of Phosphoric Acid and Other Irrigants Data sourced from a study on common endodontic pathogens. The values represent the average zone of microbial growth inhibition in millimeters (mm).

| Substance | Concentration | Antimicrobial Effect (Average Inhibition Zone in mm) |

| Phosphoric Acid | 37% | Strongest |

| EDTA | 17% | Intermediate |

| Citric Acid | 10% | Intermediate |

| Sodium Hypochlorite (NaOCl) | 5.25% | Moderate |

| Chlorhexidine (CHX) Gel | 2% | Weaker |

| Chlorhexidine (CHX) Solution | 2% | Weakest |

| Source: Journal of Clinical and Experimental Dentistry. nih.gov |

Targeting of Bacterial DNA Gyrase and DNA Topoisomerase IV by Quinolone Analogs

The quinolone class of antibiotics, structurally related to the quinoline core of quinocide, are potent inhibitors of bacterial DNA synthesis. rsc.org They exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. oup.comnih.govnih.gov These enzymes are critical for managing the topology of bacterial DNA during replication, transcription, and repair. nih.gov

DNA gyrase is responsible for introducing negative supercoils into DNA, a process necessary for the initiation of replication and for relieving positive supercoils that accumulate ahead of the replication fork. oup.comyoutube.com Topoisomerase IV, on the other hand, plays a crucial role in the final stages of DNA replication by separating, or decatenating, interlinked daughter chromosomes, allowing them to segregate into new cells. oup.comnih.gov

Quinolones function by binding to and stabilizing the complex formed between these enzymes and the bacterial DNA. oup.comnih.gov This action traps the enzymes on the DNA, preventing the re-ligation of the DNA strands that they cleave, which leads to the accumulation of double-strand breaks in the bacterial chromosome and ultimately results in cell death. nih.gov

The primary target of quinolones can vary depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited. oup.comnih.govnih.gov

Table 2: Function and Inhibition of Quinolone Target Enzymes

| Enzyme | Subunits | Primary Function | Effect of Quinolone Inhibition | Primary Target In |

| DNA Gyrase | GyrA₂, GyrB₂ | Introduces negative supercoils; relieves positive supercoils during replication. oup.comyoutube.com | Trapped enzyme-DNA complex blocks replication fork progression. oup.com | Gram-negative bacteria. nih.govnih.gov |

| DNA Topoisomerase IV | ParC₂, ParE₂ | Decatenates (separates) interlinked daughter chromosomes post-replication. oup.comnih.gov | Failure to separate chromosomes inhibits cell division. oup.com | Gram-positive bacteria. nih.govnih.gov |

| Source: Clinical Infectious Diseases, PubMed Central. oup.comnih.gov |

Inhibition of Molecular Targets by Quinoline and Quinocide Derivatives

Derivatives of the core quinoline and quinocide structures have been investigated for their ability to inhibit specific molecular targets involved in disease processes, particularly in oncology.

Serine/Threonine Kinase Inhibition (e.g., Pim-1 Kinase)

Quinoline derivatives have emerged as significant inhibitors of Pim-1 kinase, a member of the serine/threonine kinase family. tandfonline.comijmphs.comnih.gov Pim-1 kinase is implicated in various cellular processes, including cell cycle progression, proliferation, and the inhibition of apoptosis. tandfonline.comnih.gov Its overexpression is associated with numerous cancers, making it an attractive target for anticancer drug development. tandfonline.comecronicon.net

The mechanism of inhibition often involves the quinoline scaffold binding to the ATP-binding pocket of the Pim-1 kinase. tandfonline.com This competitive inhibition prevents the kinase from phosphorylating its downstream target proteins, thereby disrupting the signaling pathways that promote tumor cell growth and survival. ijmphs.com Several quinoline-based compounds have demonstrated potent inhibitory activity against Pim-1 kinase. ijmphs.comekb.eg

Table 3: Examples of Quinoline Derivatives as Pim-1 Kinase Inhibitors

| Compound Type | Key Structural Features | Observed Activity |

| Pyridine-quinoline hybrids | Combination of pyridine (B92270) and quinoline rings with a secondary amine linker. | Potent Pim-1 kinase inhibition and anti-proliferative effects against prostate cancer cells. ijmphs.com |

| 8-hydroxy-quinoline-7-carboxylic acid derivatives | Quinoline core with hydroxyl and carboxylic acid substitutions. | Identified as inhibitors of Pim-1 kinase. ijmphs.com |

| Triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives | Fused triazolopyridazine and quinoline structures. | Shown to have a suitable inhibition profile for PIM1 kinase. nih.gov |

| Source: International Journal of Medical Pharmaceutical and Health Sciences, ScienceDirect. ijmphs.comnih.gov |

Efflux Pump Modulation (e.g., P-glycoprotein Inhibition)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. frontiersin.org One primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to expel therapeutic agents from the cell. nih.govmerckmillipore.com

Quinoline derivatives have been identified as effective modulators of these efflux pumps. frontiersin.orgnih.gov By inhibiting the function of P-gp, these compounds can restore or enhance the efficacy of co-administered chemotherapeutic drugs by increasing their intracellular accumulation. nih.govacs.org Notably, quinocide itself is listed among compounds that can modulate P-gp. googleapis.comgoogleapis.com This inhibition of efflux pumps represents a promising strategy to overcome multidrug resistance in cancer cells. frontiersin.orgmerckmillipore.com

Table 4: Quinoline Derivatives as P-glycoprotein (P-gp) Inhibitors for Reversing Multidrug Resistance (MDR)

| Compound Class | Example Compound | Mechanism of Action | Outcome |

| Quinoline Derivatives | 160a | Inhibits P-gp-mediated drug efflux. nih.gov | Reverses MDR phenotype in P-gp-overexpressing tumor cells; increases intracellular doxorubicin (B1662922) accumulation. nih.govresearchgate.net |

| Quinoline Derivatives from NSC23925 | YS-7a | Suppresses P-gp transport function by stimulating ATPase activity. frontiersin.org | Potent reversal of cancer MDR in vitro and in vivo. frontiersin.org |

| 5-oxo-hexahydroquinoline derivatives | D6, C4, D3 | Simultaneous inhibition of P-gp, MRP1, and BCRP transporters. merckmillipore.com | Significant MDR reversal at low micromolar concentrations. merckmillipore.com |

| Source: PubMed Central, Frontiers in Pharmacology, Merck. frontiersin.orgnih.govmerckmillipore.com |

Oxidative Decarboxylation and Hydrogen Transfer in Related Biological Pathways

The biological activity of 8-aminoquinolines, including Quinocide and its structural isomer Primaquine (B1584692), is intrinsically linked to their metabolic activation into redox-active intermediates. The parent compounds themselves are not the primary agents of activity; instead, they serve as prodrugs that undergo biotransformation to exert their effects. This activation process is crucial for understanding their mechanism of action against malaria parasites. The core quinoline structure is central to these transformations, which involve complex biochemical reactions, including oxidative processes and hydrogen transfer cycles.

Oxidative Decarboxylation in the Synthesis of Active Moieties

While not a direct metabolic step for Quinocide itself, oxidative decarboxylation represents a significant chemical strategy for synthesizing related quinoline structures that exhibit potent biological activity. Research into novel antimalarial agents has demonstrated that quinoline-5,8-diones, which are structurally related to the oxidized metabolites of 8-aminoquinolines, possess significant antimalarial properties. One effective method for creating these structures is through an Ag(II)-assisted oxidative radical decarboxylation of phenylacetic acids. rsc.orgnih.gov This process generates highly reactive intermediates that can be used to build complex quinone derivatives. The success of this synthetic route underscores the importance of the oxidized quinone core for biological efficacy, suggesting that similar quinone structures formed metabolically from Quinocide are key to its activity. rsc.org

The table below illustrates examples of quinoline derivatives synthesized using methods that involve oxidative decarboxylation, highlighting their effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

| Compound Type | Synthesis Strategy Highlight | Antimalarial Activity (vs. P. falciparum) | Reference |

| Quinoline-5,8-diones | Regioselective hetero-Diels–Alder reaction | Active | rsc.orgnih.gov |

| 3-picolinyl-menadione | Ag(II)-assisted oxidative radical decarboxylation | High | rsc.orgnih.gov |

| Polysubstituted aza-1,4-naphthoquinones | Introduction of nitrogen at C-5 and C-8 of menadione (B1676200) core | Active | rsc.org |

Hydrogen Transfer via Redox Cycling of Quinone Metabolites

A central mechanism for the biological action of 8-aminoquinolines is hydrogen transfer, facilitated by the redox cycling of their quinone metabolites. acs.orgresearchgate.net Following administration, Quinocide is metabolized, likely by cytochrome P450 enzymes such as CYP2D6, to form hydroxylated intermediates. asm.org These intermediates, particularly those hydroxylated on the quinoline ring, are unstable and can auto-oxidize to form highly reactive quinone species, such as a 5,6-ortho-quinone. asm.orgresearchgate.net

These quinone metabolites can accept electrons and protons (hydrogen) from cellular reducing agents, such as NADPH, in a one- or two-electron reduction process to form semiquinone radicals or hydroquinones. imrpress.comresearchgate.net This is the first step in a hydrogen transfer chain. The resulting semiquinone radical is highly unstable and readily transfers its extra electron to molecular oxygen (O₂), regenerating the original quinone and producing a superoxide (B77818) radical anion (O₂•−). acs.orgimrpress.com This process, known as redox cycling, can continue as long as reducing equivalents (like NADPH) and oxygen are available. The superoxide anion can lead to the formation of other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). nih.govmdpi.com

The generation of these ROS within the malaria parasite is thought to be a primary mechanism of its antimalarial action, causing oxidative stress that damages essential cellular components like proteins, lipids, and DNA, ultimately leading to parasite death. acs.orgnih.gov This redox cycling represents a futile hydrogen transfer pathway, where hydrogen (in the form of electrons and protons) is continuously passed from cellular reductants to oxygen, creating a toxic environment for the parasite.

The key components involved in this hydrogen transfer mechanism are summarized in the table below.

| Component | Role in Hydrogen Transfer/Redox Cycling | Reference |

| Enzymes | ||

| Cytochrome P450 (e.g., CYP2D6) | Catalyzes initial hydroxylation of the parent drug to form active metabolites. | asm.org |

| NADPH-cytochrome P450 reductase | Catalyzes one-electron reduction of quinones to semiquinones. | imrpress.com |

| NAD(P)H quinone oxidoreductase | Catalyzes two-electron reduction of quinones to hydroquinones. | imrpress.com |

| Molecules | ||

| Quinocide/Primaquine | Prodrug that is metabolized to active quinone forms. | researchgate.netnih.gov |

| Hydroxylated Metabolites | Unstable intermediates that auto-oxidize to quinones. | asm.orgnih.gov |

| Quinone Metabolites | Act as electron acceptors, initiating the redox cycle. | acs.orgimrpress.com |

| Semiquinone Radicals | Donate an electron (hydrogen equivalent) to molecular oxygen. | acs.orgmdpi.com |

| NAD(P)H | Provides the reducing equivalents (electrons/hydrogen) to fuel the cycle. | imrpress.comnih.gov |

| Molecular Oxygen (O₂) | The final electron/hydrogen acceptor, forming superoxide. | acs.orgimrpress.com |

| Reactive Species | ||

| Superoxide (O₂•−) | Primary ROS produced, leads to further oxidative stress. | acs.orgnih.gov |

| Hydrogen Peroxide (H₂O₂) | A secondary, more stable ROS formed from superoxide. | nih.govmdpi.com |

This cascade of oxidative reactions and hydrogen transfers highlights the complex bioactivation required for the therapeutic effect of Quinocide, where the quinoline core serves as a scaffold for generating cytotoxic oxidizing agents within the target parasite.

Environmental Interactions and Remediation Research

Environmental Fate and Transport Studies of Quinocide (B12181) and its Related Forms

Quinocide, an 8-aminoquinoline (B160924) derivative, and its associated phosphoric acid component exhibit distinct environmental behaviors. While data specifically on quinocide's environmental fate is limited, the behavior of related quinoline (B57606) and 8-aminoquinoline compounds provides significant insights into its potential distribution, degradation, persistence, and bioaccumulation.

The environmental distribution of organic compounds like quinocide is influenced by various transport processes and degradation pathways. The mobility and persistence of a contaminant are dependent on the chemical and physical characteristics of the site, including soil and water pH, organic content, and the presence of microbial organisms.

Microbial Degradation: Bacterial degradation is a primary pathway for the breakdown of quinoline-based compounds in the environment. Various bacterial strains have been shown to utilize quinoline and its derivatives as a source of carbon and energy. For instance, studies have demonstrated that bacteria can metabolize aromatic amines, a class of compounds to which 8-aminoquinolines belong. The metabolism of 8-aminoquinolines is a key factor in their environmental persistence and potential toxicity. doi.orgfrontiersin.org The process often involves enzymatic actions that break down the complex ring structure into simpler, less harmful substances.

Photolytic Degradation: Photolysis, or degradation by light, represents another significant pathway for the transformation of quinoline compounds in the environment. pharmaguideline.com Ultraviolet (UV) radiation from sunlight can be a major catalyst for the degradation of quinoline methanols. nih.gov Studies on related compounds have shown that photolytic degradation can lead to the formation of various byproducts. nih.gov The rate and extent of photodegradation are influenced by factors such as light intensity, the presence of photosensitizing agents in the water, and the chemical structure of the compound itself. ajpaonline.commdpi.com For some complex organic molecules, a coupled pathway involving both microbial metabolism and photolysis can be effective, where initial microbial action creates metabolites that are more susceptible to photodegradation. nih.gov

| Degradation Pathway | Description | Key Influencing Factors | Potential Intermediates/Products |

|---|---|---|---|

| Microbial Degradation | Breakdown of the compound by microorganisms, such as bacteria, which use it as a source of carbon and energy. | Presence of specific microbial populations, oxygen levels, temperature, pH. | Metabolites resulting from enzymatic ring cleavage and oxidation. |

| Photolytic Degradation | Decomposition of the compound due to exposure to light, particularly UV radiation. | Light intensity (sunlight), wavelength, presence of photosensitizers in the environment. | Carboxaldehydes and other photo-oxidation products. nih.gov |

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. Bioaccumulation is the process by which a substance builds up in an organism at a faster rate than it is lost.

Persistence: The persistence of quinoline-based compounds in the environment is variable and depends heavily on the degradation pathways available. mdpi.com Compounds that are resistant to microbial and photolytic degradation can persist for longer periods, potentially leading to long-range transport. researchgate.netnih.gov The half-life of a substance in different environmental media (water, soil, sediment) is a key metric for assessing its persistence. For some related compounds, persistence can range from non-persistent (degrading within weeks) to moderately persistent (degrading over months to years). mdpi.com

Bioaccumulation: The potential for bioaccumulation is a significant concern for environmental contaminants. For the phosphoric acid component, the resulting phosphate (B84403) is unlikely to bioaccumulate in most aquatic species. dcceew.gov.au However, for the organic quinocide component, the potential for bioaccumulation would be influenced by its lipophilicity (tendency to dissolve in fats). While specific data on quinocide is scarce, the broader class of 8-aminoquinolines has been studied extensively for its biological activity, which involves interaction with and metabolism by various organisms. doi.orgwho.int This metabolic activity can influence the extent to which the compound or its metabolites accumulate in tissues.

Phosphoric Acid's Role in Environmental Chemistry and Mitigation Strategies

Phosphoric acid, the counter-ion to quinocide in this compound, has well-documented interactions with the environment, primarily related to its acidic nature and its role in the phosphorus cycle.

When introduced into the environment, phosphoric acid can contribute to the acidification of soil and water. dcceew.gov.au

Soil Acidification: In soil, phosphoric acid application leads to a decrease in pH. cropnutrition.comchemicals.co.uk This acidification occurs as the acid releases hydrogen ions (H⁺) into the soil solution. cropnutrition.com The extent of acidification depends on the initial soil pH and its buffering capacity. yarafert.com While this can be beneficial in highly alkaline soils by increasing the availability of certain nutrients, excessive acidification in already acidic or neutral soils can be detrimental. yarafert.comchemtradeasia.vn The reaction of phosphoric acid with soil components, such as calcium carbonate, neutralizes the acid and forms calcium phosphate. yarafert.com

Water Acidification: Discharge of phosphoric acid into water bodies can lower the pH, a process known as acidification. dcceew.gov.autengerchemical.com As a triprotic acid, phosphoric acid can donate three protons, with the degree of dissociation depending on the water's pH. tengerchemical.com While small amounts may be neutralized by the natural alkalinity of the water, larger quantities can cause a significant and sustained drop in pH, which can be harmful to aquatic life. dcceew.gov.au

| Environmental Compartment | Effect of Phosphoric Acid | Governing Factors |

|---|---|---|

| Soil | Lowers pH, potentially increasing nutrient availability in alkaline soils. yarafert.comchemtradeasia.vn | Initial soil pH, buffering capacity, presence of carbonates. yarafert.com |

| Water | Decreases pH, which can be harmful to aquatic organisms. dcceew.gov.au | Volume of discharge, natural alkalinity of the water body. dcceew.gov.au |

Once in the environment, phosphoric acid is neutralized to form various phosphate salts. dcceew.gov.au The specific type of salt (speciation) that forms depends on the chemical conditions of the environment, particularly pH and the presence of different cations.

In aqueous solutions, phosphoric acid exists in equilibrium with dihydrogen phosphate (H₂PO₄⁻), monohydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻) ions, with the dominant species being pH-dependent. wikipedia.org These phosphate ions can then react with cations present in the soil and water, such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), and aluminum (Al³⁺), to form various phosphate minerals.

In acidic soils , phosphate tends to precipitate with iron and aluminum oxides. nih.govresearchgate.net

In alkaline soils , the formation of calcium phosphate minerals is more common. nih.govresearchgate.netmdpi.com

In anoxic (oxygen-depleted) waters , the presence of ferrous iron (Fe²⁺) can lead to the formation of minerals like vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O), which can influence phosphate solubility. nih.govresearchgate.net

The solubility of these phosphate salts governs the availability of phosphorus as a nutrient in the ecosystem.

Wastewater from the production of phosphoric acid is often highly acidic and contains various impurities, including organic matter, sulfates, fluorides, and heavy metals, necessitating treatment before discharge. matec-conferences.orgyoutube.com

Several methodologies have been developed to purify these effluents:

Adsorption: Materials like activated carbon, bio-charcoal, and natural clays (B1170129) (such as illite (B577164) and kaolinite) are used to adsorb and remove organic matter. mdpi.comresearchgate.netresearchgate.net The efficiency of adsorption can be influenced by temperature, contact time, and the concentration of the acid. researchgate.net Acid activation of charcoal can enhance its adsorption capacity. researchgate.net

Chemical Treatment and Coagulation: Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can be used to oxidize and remove a significant percentage of Chemical Oxygen Demand (COD). nih.gov This is often followed by neutralization and coagulation using agents like polyaluminium chloride to remove suspended solids, phosphate, and fluoride (B91410). nih.gov

Membrane and Electrochemical Processes: Advanced techniques like selective electrodialysis and reverse osmosis are being developed to treat this challenging wastewater. chemrxiv.orgtechnologynetworks.com These processes can separate ions, recover valuable acids, and produce high-quality water, turning a hazardous waste stream into valuable resources. chemrxiv.orgtechnologynetworks.com

Precipitation: Impurities can be removed through controlled precipitation by adjusting the pH. For example, adding limestone and slaked lime can precipitate fluorides, phosphates, and heavy metals. google.com

| Treatment Method | Target Impurity | Mechanism | Reported Efficiency |

|---|---|---|---|

| Adsorption (Purified Clay) | Organic Matter | Physical binding of organic molecules to the clay surface. mdpi.com | Up to 56% removal. mdpi.com |

| Adsorption (Acid-Activated Bio-charcoal) | Organic Matter | Adsorption onto porous carbon structure. researchgate.net | 60-70% removal. researchgate.net |

| Fenton's Reagent | Organic Matter (COD) | Oxidation by hydroxyl radicals. nih.gov | 75-80% COD removal. nih.gov |

| Coagulation (Polyaluminium Chloride) | Suspended Solids, Phosphate, Fluoride | Charge neutralization and flocculation. nih.gov | Effective for solids and specific ion removal. nih.gov |

| Selective Electrodialysis & Reverse Osmosis | Dissolved Ions, Water Recovery | Ion separation via membranes. chemrxiv.orgtechnologynetworks.com | >90% water recovery. chemrxiv.org |

Material Degradation and Resistance Studies Involving Phosphoric Acid

Phosphoric acid's interactions with various materials are a subject of significant research, particularly concerning the degradation and resistance of substrates in industrial, environmental, and biomedical contexts. The following sections detail research findings on the effects of phosphoric acid on cementitious materials and the biological dentin matrix.

Concrete and other cement-based materials are inherently alkaline and thus susceptible to degradation from acidic substances. psu.edu Phosphoric acid attack is a notable concern in environments such as sewage wastewater systems and certain industrial settings. frontiersin.orgresearchgate.net The primary mechanism of degradation involves the chemical reaction between the acid and the calcium-bearing phases of the hydrated cement paste, principally calcium hydroxide (B78521) (Ca(OH)₂) and calcium silicate (B1173343) hydrate (B1144303) (C-S-H). psu.edudstec.com.my

Research has focused on evaluating the resistance of different types of cementitious materials to phosphoric acid and developing more durable alternatives.

Ordinary Portland Cement (OPC): Standard OPC concrete is vulnerable to phosphoric acid. Studies show a direct correlation between acid concentration and the extent of degradation, as measured by mass loss and reduction in compressive strength. researchgate.netcore.ac.uk For instance, one study demonstrated that as the concentration of acid in the curing environment increases, both the mass and compressive strength of concrete decrease. core.ac.uk

Alkali-Activated Slag/Fly Ash (AASF) Mortars: Comparative studies have shown that AASF mortars can exhibit better resistance to surface damage from phosphoric acid than OPC mortars. frontiersin.orgtudelft.nlusq.edu.au Research indicates that AASF mortars experience lower mass loss compared to OPC in phosphoric acid solutions with pH values of 2 and 3. frontiersin.orgusq.edu.au However, the reduction in compressive strength can be more significant in AASF mortars following immersion in the acid. frontiersin.orgtudelft.nl

Blended Cements: The incorporation of supplementary cementitious materials like microsilica can enhance concrete's durability against phosphoric acid attack. researchgate.netcore.ac.ukiiste.org Studies have found that adding microsilica, particularly in combination with a water proofer, significantly improves resistance, as measured by changes in the weight of concrete specimens. researchgate.netcore.ac.uk An optimal mix was identified as containing 10% microsilica. researchgate.netcore.ac.ukiiste.org

| Material Type | Relative Mass Loss (%) | Key Finding |

|---|---|---|

| Ordinary Portland Cement (OPC) | Higher | More susceptible to mass loss in low pH phosphoric acid. frontiersin.orgusq.edu.au |

| Alkali-Activated Slag/Fly Ash (AASF) | Lower | Exhibits better resistance against mass loss compared to OPC. frontiersin.orgusq.edu.au |

| OPC with 10% Microsilica | Significantly Reduced | Addition of microsilica enhances durability and reduces weight loss from acid attack. researchgate.netcore.ac.uk |

In dentistry, phosphoric acid is widely used as an etching agent to demineralize enamel and dentin surfaces before the application of adhesive resins. nih.gov This process, typically using 32% to 37% phosphoric acid, removes the mineral component (hydroxyapatite) from the dentin, exposing a network of collagen fibrils. nih.gov This exposed collagen mesh is crucial for the micromechanical bonding of the adhesive resin, forming what is known as the hybrid layer. nih.govrde.ac

While essential for bonding, the acid-etching process also triggers enzymatic degradation of the dentin matrix. Dentin contains a family of host-derived enzymes called matrix metalloproteinases (MMPs), including MMP-2, MMP-8, and MMP-9, which are trapped in their inactive form (pro-MMPs) within the mineralized matrix. nih.govresearchgate.netnih.gov The acidic environment created by phosphoric acid etching activates these latent enzymes. rde.acresearchgate.netinstituteofdigitaldentistry.com

Once activated, these MMPs are capable of slowly breaking down the exposed collagen fibrils that are not fully encapsulated by the adhesive resin. nih.govrde.acnih.gov This enzymatic degradation is a primary factor responsible for the long-term breakdown of the resin-dentin bond, leading to restoration failure. nih.govinstituteofdigitaldentistry.com

Research has explored the specifics of this interaction:

Enzyme Activation: Studies have confirmed that acidic conditions, such as those created by phosphoric acid, are responsible for the activation of MMPs present in the dentin. nih.govrde.ac Interestingly, research indicates that phosphoric acid itself does not denature or destroy these enzymes, even at high concentrations or with prolonged exposure. nih.govnih.govelsevierpure.com Experiments on completely demineralized dentin showed that subsequent exposure to 1%, 10%, or 37% phosphoric acid did not diminish the activity of MMPs and cathepsins. nih.govnih.govresearchgate.net

Concentration-Dependent Effects: The concentration of phosphoric acid can modulate the level of MMP activity. pocketdentistry.com One study found that demineralization with 10% phosphoric acid resulted in significantly higher expression and activity of extracted MMP-2 compared to 1% or 37% concentrations. pocketdentistry.com This suggests a complex relationship where moderate acid concentrations may be more conducive to enzymatic activity than very high concentrations. pocketdentistry.com

Collagen Denaturation: Beyond enzyme activation, phosphoric acid treatment can induce conformational changes or denaturation in the dentin collagen itself. documentsdelivered.comnih.gov This alteration can make the collagen more susceptible to enzymatic digestion. documentsdelivered.com

| Phosphoric Acid Concentration | Relative MMP-2 Activity | Collagen Degradation (HYP Release) |

|---|---|---|

| 1 wt% | Lower | Lower |

| 10 wt% | Significantly Higher | Highest |

| 37 wt% | Lower | Lower |

Data derived from research on dentin powder demineralization. pocketdentistry.com

Non Biomedical and Industrial Applications with Academic Research Principles

Phosphoric Acid in Material Science and Engineering

In material science, phosphoric acid is fundamental to enhancing the durability and lifespan of metals, primarily through surface treatments that mitigate corrosion.

Mechanisms of Phosphate (B84403) Conversion Coating and Metal Passivation

Phosphate conversion coating is a chemical treatment that transforms a metal surface into a layer of insoluble crystalline or amorphous metal phosphates. fiveable.meccsenet.orgwikipedia.org This process, also known as phosphating, is widely applied to steel, aluminum, and zinc parts to improve corrosion resistance and create a robust foundation for subsequent painting or coating. adichemistry.comtestbook.com

The mechanism begins when a metal part is immersed in or sprayed with a dilute phosphoric acid solution containing dissolved metal phosphate salts (e.g., zinc or manganese phosphates). wikipedia.orgwikipedia.org The process unfolds through a series of chemical reactions:

Metal Dissolution (Pickling): The free phosphoric acid in the solution attacks the metal surface, causing a minor etching effect. wikipedia.orgmasterorganicchemistry.com This reaction dissolves metal ions into the solution at the metal-liquid interface. For iron, the reaction is: Fe(s) + 2H₃PO₄(aq) → Fe(H₂PO₄)₂(aq) + H₂(g) fiveable.me

pH Increase at Interface: The consumption of protons from the phosphoric acid during the dissolution step leads to a localized increase in the pH of the solution immediately adjacent to the metal surface. ccsenet.org

Phosphate Precipitation: This rise in local pH reduces the solubility of the metal phosphates present in the bath. adichemistry.com Consequently, these phosphates precipitate onto the etched surface, forming a tightly adhering, non-conductive, crystalline layer. fiveable.meccsenet.org For a zinc phosphating bath, the precipitation can be represented as: 3Zn²⁺(aq) + 2H₂PO₄⁻(aq) ⇌ Zn₃(PO₄)₂(s) + 4H⁺(aq)

This newly formed layer passivates the metal, creating a protective barrier that isolates it from corrosive environments. rsc.org The crystalline structure is porous, which mechanically interlocks with paints and oils, significantly enhancing adhesion and providing superior corrosion protection. fiveable.meadichemistry.com

Different types of phosphate coatings offer distinct properties tailored for specific applications. Manganese phosphate provides the hardest and most wear-resistant surface, ideal for moving parts, while zinc phosphate offers excellent corrosion resistance and a strong base for paints. wikipedia.org Iron phosphate coatings are typically lighter and amorphous, serving as a common pretreatment for powder coating. masterorganicchemistry.com

Comparison of Common Phosphate Coating Types

| Coating Type | Primary Composition | Typical Appearance | Key Characteristics | Primary Applications | Coating Weight (mg/ft²) |

|---|---|---|---|---|---|

| Iron Phosphate | Amorphous Iron Phosphate | Blue to iridescent | Lightweight, excellent paint base, good adhesion. masterorganicchemistry.com | Pre-treatment for painting/powder coating on appliances and automotive parts. masterorganicchemistry.comenzymecode.com | 40 - 100 wikipedia.orgmasterorganicchemistry.com |

| Zinc Phosphate | Crystalline Zinc Iron Phosphate (Hopeite, Phosphophyllite) blogspot.com | Light to dark grey | Excellent corrosion resistance, good paint adhesion, absorbent for oils/lubricants. wikipedia.orgwikipedia.org | Automotive components, heavy machinery, cold forming operations. wikipedia.orgenzymecode.com | 500 - 3,000 wikipedia.org |

| Manganese Phosphate | Crystalline Manganese Iron Phosphate | Dark grey to black | Highest hardness, superior wear and abrasion resistance, excellent oil retention. wikipedia.org | Engine parts (pistons, camshafts), gears, bearings to reduce friction. wikipedia.org | 1,000 - 4,000 wikipedia.org |

Studies on Corrosion Inhibition by Phosphoric Acid Treatments

Beyond forming conversion coatings, phosphoric acid and its derivatives are subjects of extensive research as corrosion inhibitors. While phosphoric acid itself can be corrosive, its controlled application or the use of phosphate-based inhibitors in acidic solutions can significantly protect metals. onlineorganicchemistrytutor.combellchem.com

Research indicates that the protective action of phosphate inhibitors often involves adsorption onto the metal surface. bellchem.com Organic inhibitors used in phosphoric acid solutions, for instance, can form a protective film that slows both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. bellchem.comnih.gov Studies have shown that the effectiveness of these inhibitors is linked to their molecular structure and their ability to adsorb onto the metal, a process often described by the Langmuir adsorption isotherm. bellchem.comnih.gov

Formulations combining triazole derivatives with sulfur-containing compounds have been identified as particularly promising for protecting steel in phosphoric acid media, even at elevated temperatures. onlineorganicchemistrytutor.comresearchgate.net These mixtures form robust, polymolecular protective layers that are chemically bonded to the metal surface, offering high inhibition efficiency. onlineorganicchemistrytutor.comresearchgate.net The development of such inhibited phosphoric acid solutions expands their utility in processes like acid pickling and chemical cleaning, where the base metal must be protected from excessive acid attack. enzymecode.comresearchgate.net

Applications in Water Chemistry and Treatment Systems

Phosphoric acid and its salts (phosphates) are crucial in municipal and industrial water treatment for controlling pH and managing the effects of mineral hardness.

Chemical Principles of pH Regulation in Water Treatment

The ability of phosphoric acid to regulate pH stems from its nature as a triprotic acid, meaning it can donate three protons (H⁺) in a stepwise manner. Each dissociation step has a unique acid dissociation constant (pKa), allowing it to act as a buffer over several pH ranges. blogspot.com

The dissociation equilibria are: H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (pKa₁ = 2.15) wikipedia.orgmasterorganicchemistry.com H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂ = 7.21) blogspot.com HPO₄²⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₃ = 12.32) wikipedia.orgmasterorganicchemistry.com

In water treatment, the second dissociation is particularly important, as its pKa of 7.21 is close to the neutral pH of most potable water systems. adichemistry.comblogspot.com By adding phosphoric acid or a blend of its conjugate bases (e.g., monosodium phosphate and disodium (B8443419) phosphate), a phosphate buffer system is established. masterorganicchemistry.com This system resists drastic pH changes by absorbing excess acid (H⁺) or base (OH⁻), which is critical for optimizing coagulation and disinfection processes and for preventing the corrosion of distribution pipes (B44673). fiveable.mewikipedia.org Maintaining a stable pH is a key factor in minimizing the solubility of lead and copper in drinking water. youtube.com

Role as a Sequestering Agent for Divalent Cations (e.g., Fe²⁺, Cu²⁺, Ca²⁺, Mg²⁺)

Phosphates, particularly polyphosphates like sodium hexametaphosphate, are widely used as sequestering agents in water treatment. brieflands.com Sequestration is a process where the phosphate molecules bind with dissolved divalent metal cations, such as iron (Fe²⁺), copper (Cu²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), to form stable, soluble complexes. masterorganicchemistry.com

This action is vital for several reasons:

Iron and Manganese Control: It prevents the oxidation of dissolved iron and manganese, which would otherwise form insoluble precipitates that cause "red water" and "black water," leading to discoloration, staining of laundry and fixtures, and unpleasant tastes. brieflands.com

Scale Inhibition: By sequestering calcium and magnesium ions, phosphates interfere with the precipitation of calcium carbonate and other scale-forming minerals on the surfaces of pipes and water heaters. onlineorganicchemistrytutor.com This "threshold treatment" helps maintain hydraulic efficiency and prolongs equipment life. youtube.com

The mechanisms of sequestration are multifaceted and include complexation and colloid stabilization. ccsenet.orgonlineorganicchemistrytutor.com Phosphates can form complexes with soluble Fe²⁺, inhibiting its oxidation to the less soluble Fe³⁺. ccsenet.org If Fe³⁺ does form, phosphates can complex with it or adsorb onto the surface of tiny iron hydroxide (B78521) particles, imparting a strong negative charge that prevents them from agglomerating into larger, visible particles. ccsenet.org The effectiveness of sequestration can be influenced by factors such as pH, water hardness (calcium and magnesium levels), and the chain length of the polyphosphate used. ccsenet.orgonlineorganicchemistrytutor.com

Phosphoric Acid as a Chemical Reagent and Catalyst in Organic Synthesis

Phosphoric acid and its polymeric form, polyphosphoric acid (PPA), are versatile acid catalysts in organic synthesis, favored for their strong acidity, low nucleophilicity, and dehydrating properties. ccsenet.org

As a reagent and catalyst, phosphoric acid is instrumental in a wide array of reactions:

Dehydration of Alcohols: It is a common laboratory and industrial catalyst for the dehydration of alcohols to form alkenes. enzymecode.comyoutube.com The acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of water and a proton from an adjacent carbon atom forms a double bond. youtube.comlibretexts.org Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing, leading to fewer side reactions and a cleaner product. science-revision.co.ukchemguide.co.uk

Electrophilic Addition to Alkenes: The acid can protonate an alkene's double bond to form a carbocation intermediate, which can then be attacked by a nucleophile, such as water, to synthesize an alcohol. fiveable.me

Named Reactions: Polyphosphoric acid (PPA) is a particularly effective catalyst for reactions requiring strong dehydrating conditions. It is frequently employed in intramolecular acylation and cyclization reactions. ccsenet.orgresearchgate.net Notable examples include:

Fischer Indole Synthesis: PPA is a common Brønsted acid catalyst used to convert phenylhydrazones (derived from phenylhydrazine (B124118) and a ketone or aldehyde) into indoles, a vital heterocyclic motif in pharmaceuticals. testbook.comwikipedia.org

Beckmann Rearrangement: PPA can catalyze the rearrangement of oximes into amides. wikipedia.orgblogspot.com A classic industrial application is the conversion of cyclohexanone (B45756) oxime into caprolactam, the monomer for Nylon 6. wikipedia.org

The use of chiral phosphoric acids has also emerged as a powerful tool in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds through reactions like Mannich reactions, aza-Friedel-Crafts reactions, and transfer hydrogenations. libretexts.orgrsc.org These catalysts often act as bifunctional systems, where the acidic proton activates an electrophile and the basic phosphoryl oxygen activates a nucleophile. libretexts.org

Use in Dehydration Reactions and Formation of Phosphorus Compounds

Phosphoric acid is a versatile reagent in chemical synthesis, notably in reactions involving dehydration and as a precursor to other phosphorus-containing molecules.

Dehydration of Alcohols One of the most common applications of concentrated phosphoric acid is as a catalyst for the dehydration of alcohols to produce alkenes. This elimination reaction is a cornerstone of organic synthesis, providing a method to create carbon-carbon double bonds. The process involves the protonation of the alcohol's hydroxyl (-OH) group by the acid, converting it into a good leaving group (water). Subsequently, a carbocation intermediate is formed, which then loses a proton from an adjacent carbon atom to form the alkene.

The reaction conditions, particularly temperature, are tailored to the structure of the alcohol:

Primary alcohols: Require higher temperatures (170-180°C).

Secondary alcohols: React under milder conditions (100–140°C).

Tertiary alcohols: Dehydrate most easily, often at temperatures from 25°C to 80°C.

Phosphoric acid is often preferred over other strong acids like sulfuric acid because it is less oxidizing, leading to fewer undesirable side reactions and cleaner product formation.

Precursor for Phosphorus Compounds In a significant shift towards more sustainable chemical manufacturing, phosphoric acid is being explored as a safer and more accessible alternative to white phosphorus for synthesizing a variety of organophosphorus compounds. White phosphorus is a key industrial intermediate for chemicals used in herbicides, flame retardants, and catalyst ligands, but its production is energy-intensive and hazardous.

Recent research has demonstrated that dehydrated phosphoric acid can be reduced to form versatile phosphorus transfer reagents. For instance, trimetaphosphate, derived from the dehydration of phosphoric acid, can be reduced by trichlorosilane (B8805176) to produce the bis(trichlorosilyl)phosphide anion. This anion serves as a crucial entry point for creating value-added chemicals like primary and secondary alkyl phosphines, phosphine (B1218219) gas, and the hexafluorophosphate (B91526) anion, all of which traditionally rely on white phosphorus as a starting material. scirp.orgnih.gov

Catalytic Roles in Various Organic Transformations

The catalytic activity of phosphoric acid and its derivatives is a major area of academic and industrial research. Chiral phosphoric acids, in particular, have emerged as powerful organocatalysts for a wide range of asymmetric transformations, providing metal-free alternatives for producing optically active products.

These catalysts are noted for their bifunctional nature; the acidic proton (Brønsted acidity) activates one part of a substrate, while the phosphoryl oxygen acts as a Lewis base to interact with another component. This dual activation allows for highly organized transition states, leading to excellent stereocontrol.

Key organic transformations catalyzed by chiral phosphoric acids include:

Asymmetric Transfer Hydrogenations: These reactions provide a metal-free method for the reduction of C=N, C=O, and C=C double bonds, using biomimetic hydrogen sources like Hantzsch esters. biocrick.com This is crucial for synthesizing chiral amines and alcohols. biocrick.com

Diels-Alder Reactions: Chiral phosphoric acids effectively catalyze aza-Diels-Alder reactions, enabling the enantioselective synthesis of complex nitrogen-containing heterocyclic compounds.

Reductive Aminations: Three-component reactions involving a ketone, an amine, and a hydride source can be performed with high yield and enantioselectivity.

The table below summarizes representative organic transformations where phosphoric acid-based catalysts play a crucial role.

| Transformation Type | Catalyst Type | Substrates | Products |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid | Imines, Ketones | Chiral Amines, Chiral Alcohols |

| Aza-Diels-Alder Reaction | Chiral Phosphoric Acid | Aldimines, Dienes | Nitrogen Heterocycles |

| Reductive Amination | Chiral Phosphoric Acid | Ketones, Amines | Chiral Amines |

| Hydrodesulfurization | Phosphoric Acid (as additive) | Organosulfur compounds | Hydrocarbons |

Utilization in Analytical Reference Standards and Quality Control in Chemical Manufacturing

In the context of chemical manufacturing, particularly within the pharmaceutical industry, "Quinocide phosphoric acid" (more commonly, quinocide (B12181) phosphate) serves a critical and highly specific role as an analytical reference standard. Its use is not as a general reagent but as a calibrated benchmark for ensuring the purity and quality of other pharmaceutical products.

Quinocide is a known positional isomer and a significant impurity in the production of the antimalarial drug Primaquine (B1584692). veeprho.comscirp.org Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, a well-characterized standard of the impurity itself is necessary for developing and validating analytical methods to detect and quantify it.

The primary function of a quinocide phosphate reference standard is in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC). veeprho.com By comparing the chromatographic profile of a Primaquine production batch against the certified quinocide standard, manufacturers can accurately determine the level of this specific impurity. veeprho.com This process is essential for:

Method Development and Validation: Establishing reliable analytical procedures.

Batch Release Testing: Ensuring that each batch of Primaquine meets the purity specifications set by pharmacopoeias (e.g., USP, EP).

Stability Studies: Monitoring the potential degradation of the API into impurities over time.

The accuracy of these quality control tests depends heavily on the nature of the reference standard. Discussions in the scientific literature have highlighted the importance of using the correct salt form (e.g., monophosphate vs. diphosphate) for calibration, as using an incorrect standard can lead to a significant underestimation of the impurity content. scirp.org

The table below outlines the key characteristics and role of quinocide phosphate as a reference material.

| Parameter | Description |

| Compound Name | Quinocide Phosphate (monophosphate or diphosphate (B83284) salt) |

| CAS Number | 525-61-1 (Quinocide base) |

| Synonym | Primaquine Related Compound A. |

| Application | Analytical Reference Standard for Quality Control. |

| Industry | Pharmaceutical Manufacturing. veeprho.com |

| Function | Quantification of quinocide as an impurity in Primaquine API and tablets. scirp.org |

| Analytical Techniques | HPLC, LC-MS, GC-MS. veeprho.comscirp.org |

Q & A

Q. What are the critical parameters for distinguishing quinocide monophosphate from diphosphate salts in analytical standards?

- Methodological Answer : Differentiation hinges on molecular weight, quinocide content, and crystal water presence. For quinocide monophosphate (CHNOP), the molecular weight is 357.35 g/mol with 72.58% quinocide content , while the diphosphate salt (CHNOP) has a molecular weight of 455.34 g/mol and 56.96% quinocide content . Crystal water is absent in monophosphate but required in diphosphate as per pharmacopeial standards. Analytical techniques like NMR or mass spectrometry should confirm these structural differences .

Q. Which chromatographic methods are validated for separating quinocide from primaquine in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are robust for identifying quinocide as a contaminant in primaquine tablets. Supercritical fluid chromatography (SFC) is also effective for simultaneous resolution of primaquine enantiomers and separation from quinocide in a single run, ensuring high precision .

Q. How can researchers ensure accurate quantification of quinocide in antimalarial drug formulations?

- Methodological Answer : Use authenticated diphosphate salt standards (56.96% quinocide content) for calibration, as monophosphate salts (72.58% quinocide) yield inflated results. Validate methods via spike-and-recovery experiments and cross-check with independent techniques (e.g., capillary electrophoresis with UV detection). Ensure standards are free of crystal water if using monophosphate derivatives .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities of primaquine while isolating quinocide in complex matrices?

- Methodological Answer : Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., amylose-based columns) enables simultaneous enantiomer resolution of primaquine and separation from quinocide. Optimize mobile phase composition (CO/methanol with 0.1% trifluoroacetic acid) and column temperature (35–40°C) for peak resolution. Validate with circular dichroism (CD) or polarimetry .

Q. How can researchers detect and mitigate fraudulent use of incorrect quinocide standards in published studies?

- Methodological Answer : Scrutinize methodology sections for discrepancies in salt forms (monophosphate vs. diphosphate) and sourcing. Cross-reference reported molecular weights and quinocide percentages against pharmacopeial data. Replicate key experiments using authenticated standards and publish contradictory findings in independent journals. Mass spectrometry and elemental analysis are critical for exposing mismatched standards .

Q. What stabilization methods are effective for quinocide free base in oxidation-prone environments?

- Methodological Answer : Stabilize quinocide free base by storing under inert gas (argon/nitrogen) at –20°C and adding antioxidants (e.g., 0.1% ascorbic acid). Use amber glassware to limit light exposure. For experimental use, convert free base to diphosphate salt immediately post-synthesis to enhance stability. Monitor degradation via HPLC with photodiode array detection .

Q. How should conflicting data on quinocide toxicity in primaquine formulations be analyzed?

- Methodological Answer : Conduct dose-response studies using cell-based assays (e.g., hemolysis in glucose-6-phosphate dehydrogenase-deficient erythrocytes) and compare batches with varying quinocide levels. Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate quinocide-specific toxicity from primaquine effects. Publish raw data and analytical validation steps to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.